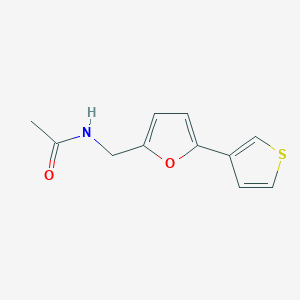

N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-8(13)12-6-10-2-3-11(14-10)9-4-5-15-7-9/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMCKIVQORISHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(O1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Furan-Thiophene Core Construction

The heterobiaryl system is typically assembled via Suzuki-Miyaura cross-coupling between:

- 5-Bromo-2-furaldehyde

- Thiophen-3-ylboronic acid

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: K₂CO₃ (3 equiv)

- Solvent: DME/H₂O (4:1)

- Temperature: 85°C, 12 h

- Yield: 78%

Critical considerations:

- Regioselectivity : Thiophene orientation controlled by boronic acid substitution pattern.

- Oxygen sensitivity : Strict inert atmosphere prevents furan oxidation.

Functional Group Manipulations

Step 1: Aldehyde Reduction

5-(Thiophen-3-yl)furan-2-carbaldehyde → (5-(Thiophen-3-yl)furan-2-yl)methanol

Step 2: Mesylation

Methanol → Mesylate

- Reagent: MsCl (1.5 equiv), Et₃N (2 equiv)

- Solvent: DCM, 0°C → RT

- Yield: 89%

Step 3: Amination

Mesylate → Methylamine

- Reagent: NH₃ (7N in MeOH), sealed tube

- Temperature: 70°C, 24 h

- Yield: 68%

- Alternative : Gabriel synthesis (phthalimide route) improves yield to 82% but adds two steps.

Acetylation to Final Product

Standard Acetylation Protocol

(5-(Thiophen-3-yl)furan-2-yl)methylamine → Target compound

- Reagent: Acetic anhydride (1.2 equiv)

- Base: Pyridine (2 equiv)

- Solvent: THF, 0°C → RT

- Time: 4 h

- Yield: 91%

Key purification steps :

Advanced Acetylation Techniques

Microwave-assisted method :

- Temperature: 100°C

- Time: 15 min

- Yield: 94%

- Advantage : Reduces side product formation from thermal degradation

Flow chemistry approach :

Analytical Characterization Data

Spectroscopic validation :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J=5.1, 1.2 Hz, 1H), 7.32 (dd, J=3.0, 1.2 Hz, 1H), 7.08 (dd, J=5.1, 3.0 Hz, 1H), 6.55 (d, J=3.2 Hz, 1H), 6.35 (d, J=3.2 Hz, 1H), 4.35 (s, 2H), 3.45 (t, J=5.8 Hz, 2H), 2.05 (s, 3H)

Mass spec confirmation :

Industrial-Scale Production Considerations

Cost analysis (per kg basis):

| Component | Cost ($) |

|---|---|

| Thiophen-3-ylboronic acid | 420 |

| Palladium catalyst | 310 |

| Acetic anhydride | 85 |

| Total | 815 |

Process intensification strategies :

- Catalyst recycling via polymeric Pd nanocomposites

- Continuous amination-acetylation cascade reactor

- Solvent recovery systems for DME/THF

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur on the thiophene and furan rings, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux.

Substitution: Halogens (e.g., bromine) in acetic acid or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of halogenated or sulfonylated derivatives.

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: The compound is investigated for its use in organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.

Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar molecules from diverse sources, focusing on synthesis, physicochemical properties, and bioactivity.

2.1. Structural Analogues with Thiophene-Furan-Acetamide Motifs

- Compound K279-1120 (): Structure: Contains a furan-2-yl methyl group linked to acetamide, similar to the target compound. However, it incorporates an imidazoquinazoline core and a 4-fluoroanilino group. Significance: The additional rings and substituents enhance molecular complexity and may influence solubility and binding affinity in biological systems. The presence of a sulfur atom in the thioether group could improve metabolic stability compared to the target compound .

N-(2-(1H-Tetrazol-5-yl)-5-(p-tolyl)thiophen-3-yl)acetamide (3c) ():

- Structure : Features a thiophen-3-yl core substituted with a tetrazole ring and acetamide group.

- Properties : Melting point = 205–206°C; molecular weight = 300.1 g/mol. The tetrazole group introduces strong polarity, likely enhancing water solubility compared to the target compound’s furan-thiophene system .

2.2. Analogs with Sulfonamide and Thiophene Moieties

- 2-Aminotrifluoroacetate-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-yl]acetamide (21) (): Structure: Combines a thiophene ring with sulfonamide and trifluoroacetate groups. Properties: Melting point = 190°C; synthesized via Boc deprotection followed by sulfonylation. The electron-withdrawing sulfonyl group may reduce reactivity compared to the target compound’s simpler acetamide .

2.3. Derivatives with Antifungal and Anti-Exudative Activity

-

- Structure : A 1,3,4-oxadiazole derivative with a furan-2-yl group and sulfamoyl benzamide.

- Bioactivity : Exhibits antifungal activity against C. albicans by inhibiting thioredoxin reductase. The oxadiazole ring may confer greater enzymatic inhibition compared to the target compound’s acetamide-thiophene system .

- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Activity: Demonstrated anti-exudative effects comparable to diclofenac.

2.4. Nitrofuran-Based Analogs

- 2-{5-[(5-Nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide (15) (): Structure: Integrates a nitro-furan moiety with a thiazolidinone ring. Properties: Yield = 53%; melting point = 163–164°C.

Data Table: Key Comparative Parameters

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include both thiophene and furan rings. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

The compound's structure is characterized by the presence of a thiophene ring and a furan ring , which contribute to its electronic properties and biological interactions. The dual-ring system enhances its reactivity, making it a valuable candidate for various applications in drug development and materials science.

This compound interacts with specific biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and catalytic activity. This action is crucial for its potential anti-inflammatory and antimicrobial effects.

- Receptor Modulation : It may also modulate receptor activity, influencing various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against various pathogens, with MIC values indicating effective inhibition at low concentrations .

- Biofilm Formation : It has been shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-related infections .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several human cancer cell lines. Notable findings include:

- IC50 Values : In studies involving lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cell lines, the compound exhibited significant growth inhibition, with IC50 values indicating potent anticancer activity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 4.27 |

| SK-MEL-2 | 3.50 |

| SK-OV-3 | 5.00 |

| HCT15 | 6.00 |

Case Studies

- Antimicrobial Evaluation : A study reported the synthesis and evaluation of various derivatives of this compound, highlighting its effectiveness against resistant strains of bacteria and fungi. The results indicated that certain derivatives had enhanced potency compared to standard antibiotics .

- Cytotoxicity Assays : In a comparative study, this compound was tested alongside other thiophene-based compounds for their anticancer properties. The results showed that this compound had superior activity against multiple cancer cell lines, supporting its potential as a lead compound in drug development .

Research Applications

The unique properties of this compound make it an attractive candidate for further research in:

- Medicinal Chemistry : As a potential pharmacophore for new drug development targeting inflammatory diseases and infections.

- Materials Science : Its electronic properties are being explored for applications in organic semiconductors and OLEDs.

Q & A

Q. What are the key synthetic routes for N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiophene-furan backbone via cross-coupling (e.g., Suzuki or Stille coupling) under palladium catalysis in solvents like DMF or THF . Subsequent acylation introduces the acetamide group using acyl chlorides or activated esters. Optimization of reaction conditions (e.g., inert atmosphere, temperature, catalyst loading) is critical to achieving yields >70% .

Q. Which analytical techniques confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural elucidation . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, targeting >95% purity thresholds. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What biological activities are associated with this compound?

Preliminary studies suggest antimicrobial and anticancer potential, likely due to the thiophene-furan moiety’s electronic properties enabling interactions with enzymes (e.g., kinases) or DNA . Standard assays include microbial growth inhibition (MIC assays) and cytotoxicity screening (MTT assays) against cancer cell lines .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, charge distribution, and Fukui indices to identify reactive sites . Solvent effects are modeled using PCM or COSMO-RS. These insights guide functionalization strategies for enhanced bioactivity .

Q. What strategies optimize regioselectivity during functionalization?

Regioselectivity is controlled via steric/electronic directing groups (e.g., -NO₂ or -OMe on aromatic rings) and catalyst selection. For example, Pd(PPh₃)₄ favors C-5 substitution in thiophene, while Pd(OAc)₂ targets C-3 . Microwave-assisted synthesis reduces side reactions by accelerating kinetics .

Q. How to design derivatives for improved pharmacokinetics?

Derivatization focuses on modulating LogP (via alkyl chain elongation) and enhancing metabolic stability (e.g., replacing labile esters with amides). In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) validate improvements .

Q. What challenges arise in scaling up synthesis?

Key challenges include catalyst recycling, solvent recovery, and minimizing column chromatography. Flow chemistry systems improve scalability by enabling continuous processing and real-time reaction monitoring via in-line IR .

Q. How do structural modifications affect biological target engagement?

Structure-Activity Relationship (SAR) studies compare analogs with varied substituents (e.g., halogens, methoxy groups) using binding assays (SPR, ITC) and molecular docking. For instance, fluorination at the phenyl ring enhances binding to hydrophobic enzyme pockets .

Q. What in silico methods predict binding modes with targets?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM) model interactions with targets like COX-2 or EGFR. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. How to resolve stability issues under physiological conditions?

Stability is assessed via forced degradation studies (acid/base hydrolysis, oxidation). Lyophilization or formulation with cyclodextrins improves aqueous stability. Degradation products are identified using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.